N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan, pyrazole, and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents might include catalysts, solvents, and other organic compounds that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other isoxazole derivatives, pyrazole-containing molecules, and furan-based compounds
Uniqueness
What sets N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide apart is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(12-4-6-16-20-12)14-9-10(11-3-1-8-19-11)17-7-2-5-15-17/h1-8,10H,9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHMUBYWFANMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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